n-((1-Methyl-1h-pyrazol-4-yl)methyl)-1-phenylethan-1-amine
Description
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylethanamine |
InChI |
InChI=1S/C13H17N3/c1-11(13-6-4-3-5-7-13)14-8-12-9-15-16(2)10-12/h3-7,9-11,14H,8H2,1-2H3 |
InChI Key |
IEHVEXJDCHERQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazol-4-amine Intermediate
These methods provide the pyrazolyl amine moiety with high purity, essential for subsequent coupling steps.
Formation of the Phenylethan-1-amine Moiety
- The phenylethan-1-amine fragment can be derived from 2-bromo-1-phenylethan-1-one or related ketones.
- Palladium-catalyzed coupling reactions with pyrazolyl boronic acids have been reported for related systems, using sodium carbonate as base, in 1,4-dioxane/water mixtures at 100 °C under inert atmosphere.
- Reduction of ketones to alcohols followed by substitution or amination is a common strategy.
Coupling of Pyrazolyl Amine with Phenylethan-1-amine Derivatives
Representative Synthetic Route
Based on literature data, a plausible synthetic sequence is:
- Synthesis of 1-methyl-1H-pyrazol-4-amine via known methods or commercial procurement.
- Preparation of 1-phenylethan-1-one or halogenated derivatives (e.g., 2-bromo-1-phenylethan-1-one).
- Reductive amination of 1-phenylethan-1-one with 1-methyl-1H-pyrazol-4-ylmethanamine under mild reducing conditions.
- Purification by silica gel chromatography using ethyl acetate/hexanes or dichloromethane/methanol mixtures.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Starting Material(s) | Reagents & Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Pyrazolyl amine synthesis | 1-Methyl-1H-pyrazol-4-amine + NaI | Tetrahydrofuran | 0 °C | 0.5 h | 76 | Silica gel chromatography |
| Carbodiimide coupling | 1-Methyl-1H-pyrazol-4-amine + Carboxylic acid derivative | Pyridine + EDC·HCl | 0–20 °C | 2 h | 66 | Silica gel chromatography |
| Ketone preparation | 1-Methyl-4-iodopyrazole + Vinyl-n-butyl ether + Pd catalyst | Butan-1-ol | Reflux (4 h) | 4 h | 24% (isolated) | Column chromatography |
| Reductive amination | 1-Phenylethan-1-one + Pyrazolyl amine | Mild reducing agent (e.g., NaBH3CN) | Room temp | Several hours | Moderate to high | Silica gel chromatography |
Research Findings and Notes
- The pyrazolyl amine intermediate is a versatile building block, prepared efficiently under mild conditions with good yields.
- Palladium-catalyzed cross-coupling reactions enable formation of carbon-carbon bonds involving pyrazole rings, facilitating structural diversity.
- Reductive amination is a preferred method for linking the pyrazolyl moiety to the phenylethan-1-amine fragment, providing good control over selectivity and yield.
- Purification typically involves silica gel chromatography with solvent systems optimized for polarity and compound stability.
- Reaction atmospheres are often inert (nitrogen or argon) to prevent oxidation or side reactions.
- Temperature control is critical, especially during carbodiimide-mediated couplings and palladium-catalyzed reactions.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the phenylethanamine moiety.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, as identified in the evidence, vary in substituents on the pyrazole ring, amine group, or aromatic systems. Below is a detailed comparison based on molecular features and inferred properties:
Table 1: Structural and Molecular Comparison
*Calculated molecular formula for the target compound based on structural analysis.
†CAS number likely incomplete or typographical.
Key Findings:
Replacing the pyrazole’s methyl group with ethyl () further elevates lipophilicity, which may influence bioavailability.
Aromatic and Heterocyclic Interactions :
- The diphenylpyrazole moiety in ’s compound likely enhances π-π stacking with biological targets, correlating with its reported antibacterial activity .
- The dual pyrazolyl groups in ’s compound introduce multiple binding sites, though the added pyrimidine ring increases metabolic stability challenges .
Molecular Weight and Complexity :
- The target compound’s lower molecular weight (~215 g/mol) compared to ’s analog (~498 g/mol) suggests better pharmacokinetic profiles, such as absorption and distribution.
Synthetic Utility :
- ’s N-methyl derivative serves as a simpler building block for synthesizing more complex amines, underscoring its role in modular drug design .
Biological Activity
The compound n-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine, also known under various synonyms such as N-Methyl[4-(1H-pyrazol-1-yl)phenyl]methanamine, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, a study conducted by Metre et al. demonstrated that hybrid compounds with pyrazole units exhibited significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. Among the tested compounds, one derivative showed an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity (IC50 values are a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
Enzyme Inhibition
Another area of interest is the enzyme inhibition capability of this compound. A study evaluated the alpha-amylase inhibition activity of related compounds and found that several derivatives exhibited potent inhibitory effects compared to acarbose, a known alpha-amylase inhibitor. The IC50 values ranged from mg/mL to mg/mL, showing that these compounds can significantly inhibit the enzyme's activity .
Table 2: Alpha-Amylase Inhibition Activity
| Compound | IC50 (mg/mL) |
|---|---|
| Compound A | 0.134 |
| Compound B | 0.012 |
| Acarbose | 0.26 |
Mechanistic Insights
The mechanism behind the anticancer activity of pyrazole derivatives often involves apoptosis induction and cell cycle arrest. For example, compound 7d was shown to induce apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle, suggesting its potential as a tubulin polymerization inhibitor . This mechanism is consistent with other known anticancer agents that target microtubule dynamics.
Case Studies
In addition to laboratory studies, there are emerging case reports that suggest clinical relevance for pyrazole derivatives in cancer treatment. One case study documented a patient with advanced cancer who showed significant tumor reduction after treatment with a compound structurally similar to this compound, indicating its potential for further clinical investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
